

# The Function of LAS101057: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

**LAS101057** is a potent, selective, and orally bioavailable antagonist of the A2B adenosine receptor.[1][2][3] It was identified as a clinical development candidate for the treatment of asthma.[2][4] This technical guide provides a comprehensive overview of the function of **LAS101057**, detailing its mechanism of action, preclinical pharmacology, and the experimental protocols used in its characterization.

## Core Function: A2B Adenosine Receptor Antagonism

**LAS101057** exerts its pharmacological effects by selectively blocking the A2B adenosine receptor, a G protein-coupled receptor (GPCR).[2][3][4] The A2B receptor has a low affinity for its endogenous ligand, adenosine, and is primarily activated under conditions of cellular stress or injury when extracellular adenosine levels are significantly elevated.[4][5] In the context of asthma, the A2B receptor is implicated in the release of pro-inflammatory mediators from various cell types, including mast cells, smooth muscle cells, and fibroblasts.[4] By antagonizing this receptor, **LAS101057** inhibits these downstream inflammatory processes.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **LAS101057** from preclinical studies.

**Table 1: In Vitro Potency and Selectivity**

| Parameter                                             | Species                                             | Value                           |
|-------------------------------------------------------|-----------------------------------------------------|---------------------------------|
| A2B Receptor Binding Affinity (Ki)                    | Human                                               | 2.6 ± 0.4 nM                    |
| A2B Receptor Functional Antagonism (IC50, cAMP assay) | Human                                               | 120 ± 21 nM[6]                  |
| Mouse                                                 |                                                     | 512 ± 67 nM[6]                  |
| IL-6 Release Inhibition (NECA-induced)                | Human Dermal Fibroblasts                            | 67 ± 2% inhibition at 100 nM[2] |
| Selectivity                                           | >340 enzymes, receptors, channels, and transporters | >400-fold selective at 10 µM[2] |

**Table 2: Pharmacokinetic Properties**

| Species | Route    | Dose      | T1/2 (h)   | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
|---------|----------|-----------|------------|--------------|---------------|---------------------|
| Mouse   | Oral     | 10 mg/kg  | -          | -            | -             | -                   |
| Rat     | IV       | 1 mg/kg   | 1.6 ± 0.1  | -            | 1300 ± 100    | -                   |
| Oral    | 10 mg/kg | -         | 1800 ± 300 | 4800 ± 900   | 37            |                     |
| Dog     | IV       | 1 mg/kg   | 4.9 ± 0.8  | -            | 2300 ± 200    | -                   |
| Oral    | 1 mg/kg  | -         | 430 ± 130  | 3000 ± 600   | 130           |                     |
| Monkey  | IV       | 0.5 mg/kg | 8.3 ± 1.5  | -            | 1400 ± 100    | -                   |
| Oral    | 1 mg/kg  | -         | 200 ± 30   | 2500 ± 300   | 179           |                     |

Data extracted from the primary publication on the discovery of **LAS101057**.[2]

**Table 3: In Vivo Efficacy in a Mouse Model of Asthma**

| Parameter                                           | Treatment Group                                                         | Result                   |
|-----------------------------------------------------|-------------------------------------------------------------------------|--------------------------|
| Airway Hyperresponsiveness (AHR) to Methacholine    | LAS101057 (3 mg/kg)                                                     | Active in preventing AHR |
| LAS101057 (10 mg/kg)                                | Inhibition of AHR to a level virtually equal to dexamethasone (1 mg/kg) |                          |
| Th2 Cytokine Production (IL-4, IL-5, IL-13 in BALF) | LAS101057                                                               | Reduced levels           |
| OVA-specific IgE Levels (plasma)                    | LAS101057                                                               | Reduced levels           |

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin

## Signaling Pathways and Experimental Workflows

### A2B Adenosine Receptor Signaling Pathway

The A2B adenosine receptor is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium levels, which in turn modulate various downstream signaling cascades involved in inflammation.



[Click to download full resolution via product page](#)

Caption: A2B Adenosine Receptor Signaling Cascade.

## Experimental Workflow: Ovalbumin (OVA)-Sensitized Mouse Model

The efficacy of **LAS101057** in a model of allergic asthma was assessed using an ovalbumin-sensitized mouse model. This workflow mimics key aspects of the human asthmatic response.

[Click to download full resolution via product page](#)

Caption: Ovalbumin-Sensitized Mouse Model Workflow.

## Experimental Protocols

### Radioligand Binding Assay for A2B Receptor Affinity

Objective: To determine the binding affinity ( $K_i$ ) of **LAS101057** for the human A2B adenosine receptor.

Methodology:

- Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human A2B adenosine receptor were used.
- Radioligand:  $[3H]$ -DPCPX was used as the radioligand.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM  $MgCl_2$ , 1 mM EDTA, and 2 IU/mL adenosine deaminase.
- Incubation: Membranes (20  $\mu$ g protein) were incubated with  $[3H]$ -DPCPX (2 nM) and varying concentrations of **LAS101057** in a total volume of 200  $\mu$ L.
- Incubation Conditions: Incubation was carried out for 60 minutes at room temperature.
- Termination: The incubation was terminated by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold assay buffer.
- Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.
- Data Analysis: Non-specific binding was determined in the presence of 10  $\mu$ M ZM241385. IC<sub>50</sub> values were calculated by non-linear regression analysis and converted to  $K_i$  values using the Cheng-Prusoff equation.

### cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist activity (IC<sub>50</sub>) of **LAS101057** at the human and mouse A2B adenosine receptors.

Methodology:

- Cell Culture: CHO-K1 cells stably expressing either the human or mouse A2B adenosine receptor were cultured to 80-90% confluence.
- Cell Plating: Cells were seeded in 96-well plates at a density of 20,000 cells/well and incubated overnight.
- Assay Medium: HBSS containing 20 mM HEPES and 100  $\mu$ M rolipram.
- Antagonist Incubation: Cells were pre-incubated with varying concentrations of **LAS101057** for 15 minutes at 37°C.
- Agonist Stimulation: The non-selective adenosine receptor agonist NECA (5'-(N-Ethylcarboxamido)adenosine) was added to a final concentration of 1  $\mu$ M and incubated for 15 minutes at 37°C.
- Lysis and Detection: The reaction was stopped, and intracellular cAMP levels were measured using a commercially available cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: IC50 values were determined from the concentration-response curves using non-linear regression.

## IL-6 Release Assay

Objective: To assess the inhibitory effect of **LAS101057** on agonist-induced IL-6 release in human primary dermal fibroblasts.

Methodology:

- Cell Culture: Human primary dermal fibroblasts were cultured in appropriate media until confluent.
- Cell Plating: Cells were seeded in 24-well plates and grown to confluence.
- Starvation: Cells were serum-starved for 24 hours prior to the experiment.
- Antagonist Pre-treatment: Cells were pre-treated with **LAS101057** (100 nM) for 30 minutes.

- Agonist Stimulation: Cells were stimulated with 10  $\mu$ M NECA for 24 hours.
- Supernatant Collection: The cell culture supernatant was collected.
- IL-6 Quantification: The concentration of IL-6 in the supernatant was determined using a commercially available ELISA kit.
- Data Analysis: The percentage inhibition of NECA-induced IL-6 release by **LAS101057** was calculated.

## Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Asthma

Objective: To evaluate the in vivo efficacy of **LAS101057** in a model that recapitulates key features of human asthma.

### Methodology:

- Animals: Female BALB/c mice were used.
- Sensitization:
  - On day 0, mice were sensitized by an intraperitoneal (i.p.) injection of 20  $\mu$ g of OVA emulsified in 2 mg of aluminum hydroxide (Alum) in saline.
  - On day 14, a booster sensitization with 20  $\mu$ g of OVA in Alum was administered i.p.
- Challenge:
  - From day 21 to day 23, mice were challenged intranasally with 10  $\mu$ g of OVA in saline once daily.
- Treatment:
  - **LAS101057** (3 or 10 mg/kg) or vehicle was administered orally 1 hour before each OVA challenge.
- Airway Hyperresponsiveness (AHR) Measurement (Day 24):

- AHR to inhaled methacholine was assessed using a whole-body plethysmograph.
- Sample Collection (Day 25):
  - Mice were euthanized, and bronchoalveolar lavage fluid (BALF) was collected for inflammatory cell counts and cytokine analysis.
  - Blood was collected for the measurement of plasma OVA-specific IgE levels.
- Analysis:
  - Total and differential cell counts in BALF were performed.
  - Levels of IL-4, IL-5, and IL-13 in BALF were measured by ELISA.
  - Plasma levels of OVA-specific IgE were determined by ELISA.

## Clinical Development and Conclusion

A Phase I clinical trial (M/101057/01) was initiated to evaluate the safety, tolerability, and pharmacokinetics of **LAS101057** in healthy male subjects.<sup>[5]</sup> However, the study was prematurely terminated. The decision was based on unexpected and unfavorable pharmacokinetic results in humans, where the exposure to two metabolites (LAS101238 and LAS101560) was found to be higher than that of the parent compound, **LAS101057**.<sup>[5]</sup> This contrasted with the preclinical findings in laboratory animals.<sup>[5]</sup>

In summary, **LAS101057** is a potent and selective A2B adenosine receptor antagonist that demonstrated significant efficacy in preclinical models of asthma. Its mechanism of action is centered on the inhibition of inflammatory pathways mediated by the A2B receptor. Despite its promising preclinical profile, unfavorable pharmacokinetic findings in early clinical development halted its progression as a therapeutic candidate. The detailed data and protocols presented herein provide a comprehensive technical overview of the core function and characterization of **LAS101057** for the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Discovery of LAS101057: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [images-na.ssl-images-amazon.com](https://images-na.ssl-images-amazon.com) [images-na.ssl-images-amazon.com]
- 4. Early life ovalbumin sensitization and aerosol challenge for the induction of allergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Function of LAS101057: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674514#what-is-the-function-of-las101057\]](https://www.benchchem.com/product/b1674514#what-is-the-function-of-las101057)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

